molecular formula C9H7BrN2O2 B1425446 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 908581-18-0

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1425446
CAS No.: 908581-18-0
M. Wt: 255.07 g/mol
InChI Key: HVNRXVYXTRSZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate ( 908581-18-0) is a valuable bifunctional building block in organic and medicinal chemistry research. This compound features both a bromo substituent and a methyl ester group, making it a versatile intermediate for further functionalization through cross-coupling reactions and nucleophilic substitution . Derivatives of the imidazo[1,2-a]pyridine scaffold are the subject of extensive research due to their wide range of pharmacological activities. Scientific literature shows that this core structure is found in compounds with demonstrated antibacterial, anti-inflammatory, and antiviral properties . Furthermore, this heterocyclic system is a key structural component in several marketed drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine . As such, this compound serves as a critical precursor in the synthesis of novel chemical entities for drug discovery and biological screening programs. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNRXVYXTRSZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724399
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908581-18-0
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate serves as a versatile scaffold for the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against various targets. The imidazole and pyridine rings are known to participate in crucial biological interactions, making this compound a candidate for further pharmacological investigations.

2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. This suggests its potential use in developing new antimicrobial agents .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. Its derivatives have shown promise in targeting enzymes involved in various metabolic pathways, which could lead to new treatments for conditions such as cancer and inflammation .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound is often used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules .

2. Material Science
The aromatic nature of this compound suggests potential applications in material science, particularly in the development of functional materials that can self-assemble into ordered structures. The presence of the bromine atom may influence the packing and properties of these materials .

Case Study 1: Antibacterial Activity

A series of studies conducted on imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited potent antibacterial activity against Mycobacterium species and other pathogens. The results indicated a correlation between structural modifications and enhanced bioactivity, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Synthesis Methodology

A novel synthetic route for producing this compound was developed using mild reaction conditions that improved yield and purity compared to traditional methods. This method involved reacting 2-amino-5-bromopyridine with appropriate reagents under controlled conditions, showcasing the compound's accessibility for research and industrial applications .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituents Melting Point/State Purity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 908581-18-0 C₉H₇BrN₂O₂ 255.07 Br (6), COOCH₃ (8) Off-white solid ≥96%
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 1234616-08-0 C₉H₇BrN₂O₂ 255.07 Br (8), COOCH₃ (6) Solid 99.31%
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 1799498-04-6 C₁₀H₉BrN₂O₂ 269.10 Br (6), COOCH₂CH₃ (8)
6-Bromo-imidazo[1,2-a]pyridine-8-carbaldehyde 1505349-96-1 C₈H₅BrN₂O 225.04 Br (6), CHO (8)

Spectral Data Highlights

  • NMR : Methyl 7-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate () shows distinct δ 8.20 (d, J=7.0 Hz) for the aromatic proton, differing from brominated analogs due to sulfonyl group electron withdrawal .
  • IR : Brominated compounds exhibit characteristic C-Br stretches near 500–600 cm⁻¹, while esters show strong C=O peaks ~1700 cm⁻¹ .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, backed by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.08 g/mol. The unique structure features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester at the 8-position. The presence of nitrogen atoms contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.030.03 to 5.0μM5.0\,\mu M against various strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds structurally related to this compound have shown IC50 values as low as 15.3μM15.3\,\mu M, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance yield and purity. Common synthetic routes include:

  • Condensation Reactions : Utilizing starting materials such as 6-amino-nicotinonitrile in combination with carboxylic acids.
  • Metal-Catalyzed Reactions : Employing palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at the desired position .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylateBromine at position 8Different position of bromine affects reactivity
Methyl imidazo[1,2-a]pyridine-8-carboxylateNo bromine substitutionLacks halogen; potential for different activity
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateChlorine instead of bromineChlorine may alter biological activity

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound in various applications:

  • Anticancer Studies : A study demonstrated that derivatives showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 15.3μM15.3\mu M to 29.1μM29.1\mu M, indicating their potential as anticancer agents .
  • Antimicrobial Activity : High-throughput screening identified several derivatives with potent activity against Mtb, showcasing MIC values as low as 0.004μM0.004\mu M, which is competitive with existing tuberculosis treatments .
  • Photophysical Properties : The compound exhibits significant photostability and suitable absorption profiles for potential therapeutic applications in photodynamic therapy .

Q & A

Q. What are the common synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., ethyl bromopyruvate) in ethanol under reflux with NaHCO₃ as a base, yielding ~65% product . Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. For example, 1H^1H-NMR peaks at δ 8.26 (dd, J=6.8HzJ = 6.8 \, \text{Hz}) and δ 4.05 (s, 3H) confirm the methyl ester group and aromatic protons .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SXRD) is performed using SHELX programs (e.g., SHELXL for refinement). The monoclinic P21/cP2_1/c space group with a=15.1378A˚a = 15.1378 \, \text{Å}, b=21.2006A˚b = 21.2006 \, \text{Å}, and β=92.61\beta = 92.61^\circ is typical. Anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯N interactions) are analyzed to resolve molecular packing .

Q. What spectroscopic techniques validate the structure of this compound?

1H^1H-NMR, 13C^{13}C-NMR, and HRMS (High-Resolution Mass Spectrometry) are standard. For example, HRMS (ESI) confirms the molecular ion peak at m/z=400.5[M+H]+m/z = 400.5 \, [\text{M} + \text{H}]^+, matching the theoretical mass. IR spectroscopy identifies functional groups like C=O (ester) at ~1700 cm1^{-1} .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated imidazo[1,2-a]pyridine derivatives?

Yield optimization involves solvent selection (e.g., ethanol vs. DMF), temperature control (reflux vs. microwave-assisted heating), and catalyst screening (e.g., NaHCO₃ vs. K₂CO₃). For example, replacing ethanol with DMF at 120°C increases reaction rates but may reduce purity due to side reactions . Scale-up requires adjusting stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What strategies address discrepancies in crystallographic refinement (e.g., residual electron density near bromine atoms)?

Residual peaks in difference Fourier maps near Br atoms suggest disorder or partial occupancy. Refinement strategies include:

  • Applying anisotropic displacement parameters for Br atoms.
  • Testing twinning models if Rint>0.05R_{\text{int}} > 0.05.
  • Using restraints for N–H bond lengths (e.g., 0.88±0.01A˚0.88 \pm 0.01 \, \text{Å}) to stabilize amino groups .

Q. How is this compound utilized in designing kinase inhibitors (e.g., CDK2)?

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For instance, coupling with boronic acids at the 6-position generates derivatives screened against CDK2 via enzymatic assays. Structural modifications (e.g., adding methyl groups at the 8-position) improve binding affinity by enhancing hydrophobic interactions .

Q. What methodological challenges arise in functionalizing the imidazo[1,2-a]pyridine core?

Regioselectivity issues occur during electrophilic substitution (e.g., bromination at C3 vs. C6). To mitigate this, directing groups (e.g., ester at C8) are employed. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress to isolate desired regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.